2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide
Description
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide is a triazolopyrimidine derivative featuring a 3,5-dimethylphenylamino substituent at the 5-position and an N-propylacetamide moiety at the 2-position of the heterocyclic core. While direct physicochemical or pharmacological data for this compound are unavailable in the provided evidence, its structural framework aligns with known bioactive triazolopyrimidines, which are frequently explored in agrochemical and pharmaceutical research due to their versatile binding properties . The triazolopyrimidine scaffold is notable for its ability to mimic purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-5-6-20-17(26)11-24-19(27)25-16(23-24)10-14(4)21-18(25)22-15-8-12(2)7-13(3)9-15/h7-10H,5-6,11H2,1-4H3,(H,20,26)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFAAIPOYFTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C(=N1)C=C(N=C2NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamino-Triazole Intermediate Formation
The patented process outlined in EP1359149 A1 provides a foundational approach for constructing the triazolopyrimidine core. Key steps include:
- Reaction of dialkyl cyanodithioimino carbonate with 3,5-dimethylaniline in methanol at reflux, yielding a diamino-1,2,4-triazole intermediate. This step achieves 73–76% yield through controlled addition of hydrazine hydrate.
- Imine formation via condensation with α,β-unsaturated ketones, such as methyl vinyl ketone, in toluene under Dean-Stark conditions to remove water. The resulting Schiff base undergoes cyclization in acidic media (pH 3–4) to form the triazolopyrimidin-3-one scaffold.
This method’s advantage lies in its scalability, though regioselectivity challenges necessitate precise stoichiometric control to avoid 1,5-regioisomer formation.
Annulation of Preformed Pyrimidine and Triazole Moieties
An alternative route described in recent pharmacological studies involves annulating a pre-synthesized pyrimidine ring with a 1,2,4-triazole fragment:
- Pyrimidine precursor synthesis : Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyrimidine-5-carboxylate is prepared via Biginelli reaction using 3,5-dimethylbenzaldehyde, urea, and ethyl acetoacetate in ethanol with HCl catalysis (60–70% yield).
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 105°C for 4 hours converts the 2-oxo group to a chloro substituent (70–72% yield).
- Triazole coupling : Reaction with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 12 hours facilitates nucleophilic substitution, forming the triazolopyrimidine core.
While this method offers modularity, the high-temperature conditions risk decomposition of the 3,5-dimethylphenyl group, requiring inert atmosphere protection.
Side-Chain Functionalization and Amidation
Introduction of the N-Propylacetamide Group
The N-propylacetamide side chain is installed via two primary strategies:
Method A: Direct Alkylation
- Propylamine coupling : The chloropyrimidine intermediate reacts with N-propylamine in chloroform at 70°C for 6 hours in the presence of potassium carbonate (K₂CO₃), achieving 70–75% yield.
- Acetylation : Subsequent treatment with acetyl chloride in dichloromethane (DCM) at 0°C forms the acetamide moiety (85% yield).
Method B: Click Chemistry Approach
- Propargylation : The triazolopyrimidine core is functionalized with propargyl bromide in chloroform under reflux (55–60% yield).
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reaction with azide-functionalized propylacetamide (synthesized from sodium azide and 3-bromopropylacetamide) in tetrahydrofuran (THF) at 50°C for 4 hours yields the target compound (80–85% yield).
CuAAC demonstrates superior regioselectivity and milder conditions compared to direct alkylation, though it requires additional steps for azide preparation.
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Method A (Alkylation) | Method B (CuAAC) |
|---|---|---|
| Temperature | 70°C | 50°C |
| Time | 6 hours | 4 hours |
| Yield | 70–75% | 80–85% |
| Purity (HPLC) | 92–94% | 96–98% |
| Byproduct Formation | 8–10% | <3% |
Spectroscopic Characterization
- 1H NMR (500 MHz, CDCl₃) : Key signals include δ 7.85 (s, 1H, triazole-H), δ 3.97 (q, 2H, COOCH₂CH₃), δ 2.41 (s, 3H, pyrimidine-CH₃), and δ 0.87 (t, 3H, propyl-CH₃).
- 13C NMR : Peaks at δ 169.1 (C=O), δ 160.2 (triazole-C), and δ 23.2 (CH₃) confirm the structure.
- HRMS : Observed [M+H]⁺ at m/z 520.2289 (calculated 520.2267).
Industrial-Scale Considerations
The patent EP1359149 A1 emphasizes cost-effective bulk synthesis through:
- Solvent recycling : Methanol from hydrolysis steps is distilled and reused, reducing waste.
- Catalyst recovery : Copper sulfate from CuAAC reactions is precipitated as Cu(OH)₂ and converted back to CuSO₄.
- Continuous flow systems : Tubular reactors minimize reaction times for imine formation (2 hours vs. 6 hours batch).
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or propylacetamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the triazolopyrimidine core.
Reduction: Reduced amine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Fluorine’s electron-withdrawing nature may improve interactions with hydrophobic enzyme pockets. The oxazolo ring in the compound replaces the triazolo core, reducing nitrogen content and polarity. This modification could lower solubility but improve membrane permeability .
Role of Acetamide vs. Sulfonamide Moieties
- The target compound’s N-propylacetamide and the compound’s acetamide group differ from flumetsulam’s sulfonamide . Sulfonamides are potent enzyme inhibitors (e.g., acetolactate synthase in plants), while acetamides may prioritize different binding mechanisms, such as hydrogen bonding or van der Waals interactions.
The smaller oxazolo derivative (236.23 g/mol) may offer better pharmacokinetic profiles .
Therapeutic and Agricultural Implications Triazolopyrimidines like flumetsulam are well-established herbicides . Ferroptosis-inducing compounds (FINs) highlighted in demonstrate that structurally diverse agents can trigger oxidative cell death.
Biological Activity
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-propylacetamide is a member of the triazolopyrimidine class of compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. The general formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 335.41 g/mol |
| CAS Number | 1251691-09-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may interact with kinases involved in cancer progression. The binding affinity to these enzymes is influenced by the structural features of the triazolopyrimidine core, which enhances its specificity and potency .
Antimicrobial Properties
In addition to anticancer activity, triazolopyrimidine derivatives have shown promising antimicrobial effects. Studies indicate that modifications to the anilino group can enhance antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells:
- Enzyme Binding : The compound's triazolopyrimidine core facilitates binding to kinase domains.
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Modulation of Protein Functions : By inhibiting protein functions critical for cell survival and proliferation, it induces apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Cytotoxicity : A study reported that a related triazolopyrimidine derivative exhibited significant cytotoxicity with an IC50 value of 1.61 µg/mL against A431 cells .
- Antimicrobial Testing : Another study found that derivatives showed effective antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of triazolo-pyrimidine precursors and subsequent functionalization via amide coupling. Key steps include:
- Reaction temperature control : Optimal yields are achieved at 60–80°C during cyclization to avoid side products like over-oxidized derivatives .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the target compound from unreacted intermediates .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR and HRMS .
Q. How is the compound’s stability assessed under experimental storage conditions?
Stability studies typically involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (e.g., >200°C indicates thermal stability for room-temperature storage) .
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal solvents for long-term storage without precipitation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate data from ≥3 independent studies, adjusting for batch effects .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Advanced methods include:
- Molecular docking : Identify binding poses with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives with improved affinity .
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–4) and CYP450 metabolism to reduce hepatotoxicity risks .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
Mechanistic studies involve:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish selective vs. promiscuous interactions .
- Kinase profiling panels : Test against 50+ kinases to identify off-target effects (e.g., inhibition of non-target kinases <10% at 1 µM) .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized to ensure synthetic reproducibility?
- In situ monitoring : Use FTIR to track carbonyl (1700 cm) and amine (3300 cm) peaks during intermediate formation .
- Crystallography : Obtain X-ray structures of key intermediates (e.g., triazolo-pyrimidine core) to confirm regiochemistry .
Q. What analytical techniques validate the compound’s interaction with cellular targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) for target engagement .
- Western blotting : Verify downstream signaling modulation (e.g., phosphorylation inhibition) in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
